molecular formula C15H24ClNO B14790751 2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride

2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride

Cat. No.: B14790751
M. Wt: 269.81 g/mol
InChI Key: UFLPJADSMOAPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Benzyl-methyl-amino)-methyl]-cyclohexanonehydrochloride is a chemical compound with the molecular formula C15H22ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a benzyl-methyl-amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyl-methyl-amino)-methyl]-cyclohexanonehydrochloride typically involves the reaction of cyclohexanone with benzylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-[(Benzyl-methyl-amino)-methyl]-cyclohexanonehydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize impurities. The final product is purified through crystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyl-methyl-amino)-methyl]-cyclohexanonehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl-methyl-amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of benzyl-methyl-amino-cyclohexanone or benzyl-methyl-amino-cyclohexanoic acid.

    Reduction: Formation of benzyl-methyl-amino-cyclohexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Benzyl-methyl-amino)-methyl]-cyclohexanonehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(Benzyl-methyl-amino)-methyl]-cyclohexanonehydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(Benzyl-methyl-amino)-methyl]-cyclohexanone
  • **2-[(Benzyl-methyl-amino)-methyl]-cyclohexanol
  • **2-[(Benzyl-methyl-amino)-methyl]-cyclohexanoic acid

Uniqueness

2-[(Benzyl-methyl-amino)-methyl]-cyclohexanonehydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

2-[[benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)17;/h2-4,7-8,14-15,17H,5-6,9-12H2,1H3;1H

InChI Key

UFLPJADSMOAPHB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCC1O)CC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.